molecular formula C14H8O3 B2686343 1-Oxobenzo[f]chromene-2-carbaldehyde CAS No. 23469-50-3

1-Oxobenzo[f]chromene-2-carbaldehyde

Cat. No.: B2686343
CAS No.: 23469-50-3
M. Wt: 224.215
InChI Key: PSQJJMWXNFHILK-UHFFFAOYSA-N
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Description

Significance of Benzopyranone Scaffolds in Modern Organic Chemistry and Advanced Materials Science

The benzopyranone (or chromone) ring system is widely recognized as a "privileged scaffold" in medicinal chemistry and drug discovery. nih.govnih.gov This designation stems from its prevalence in a multitude of natural products and synthetic compounds that exhibit significant biological activities. nih.govijbpas.com The structural rigidity and electronic properties of the benzopyranone core allow it to interact with a wide variety of cellular targets, leading to a broad spectrum of pharmacological effects. orientjchem.orgrjptonline.org

Benzopyranone derivatives have been developed into successful therapeutic agents for various conditions. nih.gov Their applications span from anticoagulants to treatments for asthma and psoriasis. nih.govresearchgate.net

Drug NameScaffold TypeTherapeutic Use
WarfarinBenzo-α-pyrone (Coumarin)Anticoagulant nih.govresearchgate.net
Cromoglic acidBenzo-γ-pyrone (Chromone)Asthma Treatment nih.gov
PranlukastBenzo-γ-pyrone (Chromone)Asthma Treatment nih.gov
MethoxsalenBenzo-α-pyrone (Psoralen)Psoriasis Treatment nih.gov

In the realm of advanced materials science, the tunable π-conjugated system of benzopyranone scaffolds gives rise to valuable optoelectronic properties. mdpi.com These characteristics are harnessed in the development of materials for nonlinear optics (NLO), with applications in optical limiting for laser protection, bioimaging, and photodynamic therapy. mdpi.com

Historical Development and Contemporary Relevance of Chromene-Based Compound Investigations

The investigation of chromenes has a rich history, originating with the isolation of naturally occurring bioactive molecules. One of the first chromones to be used in a pure form for clinical purposes was Khellin, which was extracted from the seeds of the Ammi visnaga plant and has been used in folk medicine. researchgate.net This historical foundation has paved the way for extensive modern research into this class of compounds.

Contemporary research remains highly focused on the diverse pharmacological potential of chromene derivatives. orientjchem.org Scientists are actively exploring their antitumor, antioxidant, anti-inflammatory, antimicrobial, and antiviral properties. orientjchem.orgresearchgate.net A key area of modern investigation is the study of structure-activity relationships (SAR), where the chromene core is systematically modified with different functional groups to enhance its biological efficacy and target specificity. orientjchem.orgresearchgate.net The promise of this approach is exemplified by Crolibulin, a chromene analog that has advanced to clinical trials for the treatment of solid tumors. orientjchem.orgmdpi.com

MilestoneDescription
Early Use Khellin, a natural chromone (B188151), used in folk medicine and later identified as a potent vasodilator. researchgate.net
Drug Development Synthesis of Cromolyn sodium (cromoglic acid), a chromone-based drug for asthma, marking a significant therapeutic advance. researchgate.net
Anticancer Research Identification of numerous natural chromenes like tephrosin and acronycine with potent anticancer activity. mdpi.com
Clinical Trials Advancement of synthetic chromene analogs like Crolibulin into Phase I/II clinical trials for cancer therapy. orientjchem.orgmdpi.com
Materials Science Exploration of chromene derivatives for applications in nonlinear optics and as fluorescent probes. mdpi.comresearchgate.net

Current State of Research and Emerging Opportunities for 1-Oxobenzo[f]chromene-2-carbaldehyde

Current research on this compound (CAS Number: 23469-50-3) primarily focuses on its utility as a versatile synthetic intermediate. chemspider.com The presence of a reactive aldehyde group on the electron-deficient pyrone ring makes it an ideal precursor for constructing more complex molecular architectures.

Like other chromene-3-carbaldehydes, this compound is a valuable building block in various chemical transformations, including condensation reactions, cycloadditions, and multicomponent reactions. researchgate.netresearchgate.net For instance, the closely related 1H-benzo[f]chromene-2-carbaldehyde has been shown to react with cyclic 1,3-dicarbonyl compounds to afford fused pyrano[2,3-b]pyrans, demonstrating its role in the synthesis of elaborate polycyclic systems. researchgate.net

Reactant/ReagentReaction TypeProduct Class
1,3-Dicarbonyl CompoundsCondensation / CycloadditionFused Pyrano[2,3-b]pyrans researchgate.net
1,2-DiaminobenzeneCondensation / CyclizationFused Benzodiazepines researchgate.net
Malononitrile & AldehydesMulticomponent ReactionBenzo[g]chromene derivatives researchgate.net

The emerging opportunities for this compound are directly linked to its synthetic potential.

Novel Heterocycle Synthesis: A primary opportunity lies in using it as a scaffold to synthesize novel, fused heterocyclic compounds. Given the broad biological activity of the chromene family, these new derivatives represent a promising pool of candidates for screening against various therapeutic targets, including cancer and microbial infections. Research on derivatives of the related 3-oxo-3H-benzo[f]chromene-2-carboxylic acid has already shown significant antiproliferative activity against human cancer cell lines, suggesting that derivatives of the carbaldehyde could hold similar potential. researchgate.net

Materials Science: The extended conjugation of the benzo[f]chromene system suggests that its derivatives could possess interesting photophysical properties. There is an opportunity to explore these compounds as fluorescent probes for biological imaging or as components in advanced optical materials, an area where other benzopyranone derivatives have already shown promise. mdpi.comresearchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-oxobenzo[f]chromene-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8O3/c15-7-10-8-17-12-6-5-9-3-1-2-4-11(9)13(12)14(10)16/h1-8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSQJJMWXNFHILK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C(=O)C(=CO3)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 1 Oxobenzo F Chromene 2 Carbaldehyde

Retrosynthetic Analysis and Strategic Disconnections for the Benzo[f]chromene Core of 1-Oxobenzo[f]chromene-2-carbaldehyde

A retrosynthetic analysis of this compound allows for the logical deconstruction of the target molecule into simpler, commercially available starting materials. The primary disconnections focus on the formation of the pyranone ring and the introduction of the carbaldehyde group.

Identification of Key Precursors and Synthetic Building Blocks

The core structure of this compound is the benzo[f]chromen-1-one (also known as 1H-benzo[f]chromen-1-one) skeleton. A primary retrosynthetic disconnection of the target molecule involves the formyl group at the C2 position. This suggests a formylation reaction on a pre-existing 1H-benzo[f]chromen-1-one precursor. A well-established method for such a transformation is the Vilsmeier-Haack reaction. sciforum.netijpcbs.comorganic-chemistry.orgwikipedia.org

Further disconnection of the 1H-benzo[f]chromen-1-one core leads to key building blocks. A common and effective strategy for the synthesis of the benzo[f]chromene ring system is a multicomponent reaction. researchgate.netmdpi.comresearchgate.net This approach identifies naphthol derivatives, specifically 2-naphthol (B1666908), as a crucial precursor for the "benzo" portion of the molecule. The remaining atoms of the pyranone ring can be sourced from a β-ketoester, such as ethyl acetoacetate (B1235776), or a similar active methylene (B1212753) compound.

Therefore, the key precursors and synthetic building blocks identified through this analysis are:

2-Naphthol: Provides the naphthalene (B1677914) moiety.

A β-ketoester (e.g., ethyl acetoacetate) or diketene: Acts as the three-carbon component for the pyranone ring.

A formylating agent (e.g., Vilsmeier reagent derived from DMF and POCl3): For the introduction of the carbaldehyde group.

Alternatively, a one-pot synthesis could be envisioned where a three-component reaction between a naphthol, an aldehyde, and an active methylene compound could directly yield a functionalized benzo[f]chromene. researchgate.net

Design of Convergent and Linear Synthetic Pathways

Based on the identified precursors, both linear and convergent synthetic pathways can be designed for the synthesis of this compound.

Linear Synthetic Pathway:

A linear approach involves the sequential construction of the molecule. A plausible linear synthesis would be:

Synthesis of 1H-benzo[f]chromen-1-one: This can be achieved through the Pechmann condensation of 2-naphthol with a β-ketoester like ethyl acetoacetate in the presence of an acid catalyst.

Formylation of 1H-benzo[f]chromen-1-one: The synthesized benzo[f]chromen-1-one can then be subjected to a Vilsmeier-Haack reaction using a mixture of dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) to introduce the carbaldehyde group at the C2 position. sciforum.netresearchgate.net

Convergent Synthetic Pathway:

A convergent strategy involves the independent synthesis of key fragments followed by their assembly. For this target molecule, a convergent approach is less obvious but could be conceptualized. For instance, a pre-functionalized naphthalene derivative could be coupled with a pyranone precursor. However, the multicomponent reaction approach is inherently convergent, as it brings together three simple molecules in a single step to form a complex structure. A one-pot, three-component reaction of 2-naphthol, an appropriate aldehyde, and a 1,3-dicarbonyl compound could directly afford a highly functionalized benzo[f]chromene core. researchgate.net

Catalytic Approaches in the Synthesis of this compound

Catalysis plays a pivotal role in modern organic synthesis, offering efficient, selective, and sustainable routes to complex molecules. Various catalytic systems can be employed for the synthesis of this compound.

Transition Metal-Catalyzed Coupling Reactions for Chromene Formation

Transition metal catalysis offers powerful tools for the formation of the chromene ring. Palladium-catalyzed reactions are particularly prominent in the synthesis of chromones. For instance, a palladium-catalyzed carbonylative Sonogashira coupling of an o-iodonaphthol with a terminal alkyne under a carbon monoxide atmosphere could construct the chromone (B188151) core. organic-chemistry.org Another approach involves the palladium-catalyzed carbonylation of o-iodophenols with terminal acetylenes. organic-chemistry.org While these methods are well-established for chromones, their application to the benzo[f]chromene system would require the corresponding substituted naphthol precursors.

Rhodium-catalyzed C-H activation has also emerged as a sustainable method for the assembly of chromones from 2-hydroxylbenzaldehydes and alkynes. nih.gov Adapting this to the benzo[f]chromene system would involve starting with a 2-hydroxy-1-naphthaldehyde.

Organocatalytic and Acid/Base Catalyzed Strategies for Carbon-Carbon Bond Formation

Organocatalysis provides a metal-free alternative for the synthesis of chromene derivatives. Chiral amines and their derivatives are effective catalysts for the enantioselective synthesis of chromanones via tandem reactions. researchgate.netbohrium.com For the synthesis of the benzo[f]chromene core, organocatalysts can promote the initial Michael addition in multicomponent reactions. For example, piperidine (B6355638) is often used as a basic organocatalyst in the reaction of a naphthol, an aldehyde, and an active methylene compound. mdpi.comnih.gov

Acid catalysis is crucial in reactions like the Pechmann condensation for the synthesis of the coumarin (B35378) core, which is structurally related to the target molecule. Brønsted acids like sulfuric acid or Lewis acids such as zinc chloride can be employed. koreascience.kr Similarly, acid catalysts can be used in the cyclization step to form the pyranone ring of the benzo[f]chromene.

Principles of Green Chemistry and Sustainable Synthesis (e.g., Microwave Irradiation, Solvent-Free Conditions)

The principles of green chemistry are increasingly being integrated into synthetic methodologies to reduce environmental impact. For the synthesis of this compound and its derivatives, several green approaches have been reported.

Microwave Irradiation:

Microwave-assisted organic synthesis has been shown to significantly reduce reaction times and improve yields in the synthesis of chromenes and benzo[f]chromenes. mdpi.comrsc.orgnih.gov For example, the synthesis of 3-amino-1-aryl-9-hydroxy-1H-benzo[f]chromene-2-carbonitrile derivatives has been achieved in just two minutes under microwave irradiation at 140 °C. mdpi.comnih.gov This demonstrates the potential for rapid and efficient synthesis of the benzo[f]chromene core. Knoevenagel condensations and subsequent reactions of 3-formylchromones have also been successfully carried out under microwave irradiation, often leading to higher yields and shorter reaction times compared to conventional heating. mdpi.com

Solvent-Free Conditions:

Conducting reactions under solvent-free conditions is a key principle of green chemistry as it minimizes waste. The synthesis of benzo[f]chromene derivatives has been successfully achieved under solvent-free conditions, often in conjunction with microwave irradiation or the use of solid-supported catalysts. dntb.gov.ua For instance, a facile synthesis of 3-thioxo-3H-benzo[f]chromen-2-yl methanone (B1245722) and 3H-benzo[f]chromen-3-one has been reported under solvent-free conditions using cupric chloride as a catalyst. koreascience.kr

The following table summarizes the advantages of using green chemistry principles in the synthesis of benzo[f]chromene derivatives based on literature findings.

Green Chemistry ApproachAdvantagesExample ReactionReference
Microwave IrradiationReduced reaction times (minutes vs. hours), often higher yields.Synthesis of 3-amino-1-aryl-9-hydroxy-1H-benzo[f]chromene-2-carbonitriles. mdpi.com, nih.gov
Solvent-Free SynthesisMinimizes solvent waste, simplifies work-up procedures.Synthesis of 3H-benzo[f]chromen-3-ones. koreascience.kr

Chemical Reactivity and Derivatization Studies of 1 Oxobenzo F Chromene 2 Carbaldehyde

Mechanistic Investigations of the Aldehyde Functionality in 1-Oxobenzo[f]chromene-2-carbaldehyde

The aldehyde group is a key site of reactivity in this compound. Due to the electronegativity of the oxygen atom, the carbonyl carbon is electrophilic and susceptible to attack by a wide array of nucleophiles. masterorganicchemistry.comlibretexts.org

Nucleophilic addition represents the most fundamental reaction of the aldehyde group in this compound. The general mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon. This initial step breaks the C-O pi bond and results in the formation of a tetrahedral alkoxide intermediate, changing the hybridization of the carbon from sp² to sp³. libretexts.org In the presence of an acid or upon acidic workup, this intermediate is protonated to yield an alcohol derivative.

The versatility of this reaction allows for the introduction of a wide range of functional groups. Depending on the nature of the nucleophile, the addition can be either reversible or irreversible. masterorganicchemistry.com Strong nucleophiles, such as organometallic reagents or hydrides, lead to irreversible additions, while weaker nucleophiles result in reversible reactions.

Subsequent transformations of the initial adduct can lead to more complex molecular architectures. For instance, the reaction of 1H-benzo[f]chromene-2-carbaldehyde with cyclic 1,3-dicarbonyl compounds like 2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione proceeds via an initial nucleophilic attack followed by condensation and cycloaddition to form fused pyrano[2,3-b]pyrans. researchgate.net This illustrates how the initial nucleophilic addition can serve as a gateway to intricate heterocyclic systems.

Condensation reactions involving the aldehyde functionality provide a straightforward route to a variety of derivatives with significant applications in medicinal and materials chemistry. These reactions typically involve the nucleophilic addition of an amine derivative followed by the elimination of a water molecule.

Imines and Schiff Bases: The reaction of this compound with primary amines (R-NH₂) yields imines, commonly referred to as Schiff bases. nih.gov The process is initiated by the nucleophilic attack of the amine on the carbonyl carbon to form a hemiaminal intermediate. rdd.edu.iq Subsequent acid-catalyzed dehydration of this intermediate generates the final imine product, characterized by a C=N double bond. redalyc.orgresearchgate.net

Oximes: Oximes are synthesized through the condensation of the aldehyde with hydroxylamine (B1172632) (NH₂OH). researchgate.netmdpi.com The reaction is typically performed by refluxing an alcoholic solution of the carbonyl compound with hydroxylamine hydrochloride and a base, such as pyridine (B92270) or sodium acetate (B1210297). researchgate.netorientjchem.org This conversion is an efficient method for the characterization and purification of carbonyl compounds. researchgate.net

Hydrazones: Hydrazones are formed from the condensation reaction between this compound and hydrazine (B178648) derivatives (R-NH-NH₂), such as hydrazine hydrate (B1144303) or phenylhydrazine. mdpi.commdpi.com These reactions are generally carried out by refluxing the reactants in a solvent like ethanol, sometimes with a catalytic amount of acid. mdpi.comnih.gov The resulting hydrazones are known for their chelating abilities and are valuable precursors in the synthesis of other heterocyclic compounds. mdpi.com The synthesis of novel chromone-hydrazone derivatives from the closely related 3-formylchromone has been reported with good yields. mdpi.com

Table 1: Synthesis of Hydrazone Derivatives from 3-Formylchromone. mdpi.com
Reactant (Hydrazine Derivative)ProductYield (%)
Benzaldehyde-hydrazone3-((E)-(((E)-benzylidene) hydrazinylidene) methyl)-4H-chromen-4-one40%
Benzophenone-hydrazone(E)-3-(((diphenmethylen)hydrazineylidene) methyl)-4H-chromen-4-one60%
Benzil-bis-hydrazone(E)-3-(((diphényle méthyl) hydrazine lydienne) méthyl) -4H-chromen-4-one50%

Transformations of the Benzo[f]chromene Core of this compound

The fused aromatic and heterocyclic rings of the benzo[f]chromene core also present opportunities for chemical modification, although these transformations often require more specific conditions compared to the reactions of the aldehyde group.

Nucleophilic Aromatic Substitution (SNAr): While less common than EAS, nucleophilic aromatic substitution can occur on aromatic rings that are activated by potent electron-withdrawing groups positioned ortho or para to a suitable leaving group (e.g., a halide). libretexts.orglibretexts.org The reaction mechanism involves the addition of a nucleophile to form a stable, negatively charged intermediate known as a Meisenheimer complex, followed by the elimination of the leaving group. libretexts.orglibretexts.org In its native form, this compound lacks a leaving group for a traditional SNAr reaction. However, a halogenated derivative could potentially undergo SNAr, as the electron-withdrawing oxo and aldehyde groups would help stabilize the required anionic intermediate. libretexts.org

The heterocyclic system of this compound can undergo both oxidation and reduction, targeting different functionalities within the molecule.

Oxidation: The aldehyde group is readily oxidized to the corresponding carboxylic acid using standard oxidizing agents. The aromatic core is generally resistant to oxidation, but under harsh conditions, degradation and ring-opening could occur.

Reduction: Selective reduction of the various functionalities is possible. The aldehyde can be reduced to a primary alcohol, and the ketone of the pyranone ring can be reduced to a secondary alcohol. Catalytic hydrogenation can reduce the C=C double bond within the pyran ring. Studies on the related 4-oxo-4H-chromene-3-carbaldehyde using pentacarbonyliron have shown that reduction of the heterocyclic double bond can occur, leading to dimerized products like 3-(4-oxochroman-3-ylmethyl)-4H-chromen-4-one. researchgate.net This indicates that the heterocyclic system can be selectively reduced under specific conditions.

The strained lactone-like structure within the pyranone ring makes it susceptible to ring-opening reactions under certain conditions.

Ring-Opening: Coumarin (B35378) derivatives, which share the 2-oxo-2H-pyran core, are known to undergo ring-opening upon attack by strong nucleophiles at the lactone acyl center. nih.gov For example, the reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with hydrazine hydrate can lead to the opening of the pyranone ring. nih.gov It is plausible that this compound could undergo similar ring-opening pathways when treated with strong nucleophiles like hydroxides or hydrazines.

Rearrangement: The functionalities present in the molecule suggest the theoretical possibility of certain rearrangement reactions. For example, a Baeyer-Villiger oxidation could potentially convert the cyclic ketone into a lactone, expanding the heterocyclic ring. wiley-vch.de Similarly, under specific conditions, the aldehyde group could undergo a Dakin reaction, which involves the oxidation of an aryl aldehyde to a phenol. wiley-vch.de These pathways, while not explicitly reported for this specific molecule, represent potential synthetic routes for further derivatization based on established rearrangement reactions. wiley-vch.de

Synthesis of Advanced Derivatives and Congeners of this compound

The strategic chemical modification of the this compound scaffold has been a focal point of research, aiming to explore and expand its therapeutic potential. These efforts have largely concentrated on two key areas: the synthesis of substituted analogs to elucidate structure-activity relationships (SAR) and the utilization of this aldehyde as a versatile building block in heterocyclic annulation reactions to construct more complex molecular architectures.

Design and Synthesis of Substituted 1-Oxobenzo[f]chromene Analogs for Structure-Activity Relationship (SAR) Studies

The design and synthesis of substituted 1-oxobenzo[f]chromene analogs have been instrumental in understanding the structural requirements for biological activity, particularly in the realm of anticancer research. Although direct derivatization of this compound is one route, many SAR studies have been conducted on the broader 1H-benzo[f]chromene scaffold, providing valuable insights into how substitutions on the aromatic rings influence cytotoxicity.

A series of 1H-benzo[f]chromene-2-carbonitriles have been synthesized and evaluated for their cytotoxic activities against various cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG-2 (liver cancer). nih.gov These studies revealed that the nature and position of substituents on the phenyl ring at the 1-position, as well as substitutions at the 9-position of the benzo[f]chromene nucleus, play a crucial role in modulating their anticancer potency. nih.gov

For instance, the presence of a methoxy (B1213986) group at the 9-position was found to generally enhance the cytotoxic activity against different cell lines. nih.gov Furthermore, modifications on the aryl group at the 1-position have been systematically explored. The introduction of various substituents on this phenyl ring has led to the identification of compounds with significant anti-proliferative effects. nih.gov

In a comprehensive study, a variety of 9-hydroxy-1H-benzo[f]chromene derivatives were synthesized and their anti-proliferative activity was assessed against several human tumor cell lines, including PC-3 (prostate cancer), SKOV-3 (ovarian cancer), and HeLa (cervical cancer). mdpi.com The most active compounds were further tested against the multi-drug resistant cancer cell line MCF-7/ADR and normal cell lines to evaluate their selectivity. mdpi.com

The structure-activity relationship analysis from this study highlighted several key findings:

Lipophilic and Electron-Withdrawing Groups: The introduction of lipophilic and bulky electron-withdrawing groups, such as halogens (Br, Cl, F), on the aryl group at the 1-position was more beneficial for cytotoxic activity compared to electron-donating groups like methoxy. mdpi.com

Substitution Pattern: The position of the substituents on the aryl ring significantly impacted activity. For example, among disubstituted analogs, a 3,5-dibromo substitution showed the highest potency against PC-3 cells. mdpi.com

P-Glycoprotein Inhibition: Certain halogenated derivatives were found to be potent inhibitors of P-glycoprotein (P-gp), a key protein involved in multidrug resistance in cancer cells. This suggests a dual mechanism of action for these compounds: direct cytotoxicity and reversal of drug resistance. mdpi.com Some of these derivatives were also found to induce apoptosis and cause cell cycle arrest. mdpi.com

The following interactive data table summarizes the cytotoxic activity of selected 9-hydroxy-1H-benzo[f]chromene derivatives against the PC-3 cancer cell line.

CompoundSubstituent on 1-Aryl GroupIC₅₀ (μM) against PC-3 Cells
4a2,4-Dichloro1.2 ± 0.1
4c2,6-Dichloro2.1 ± 0.2
4d3,4-Dichloro1.8 ± 0.1
4e3,5-Dibromo0.8 ± 0.07
4g2,4-Difluoro1.1 ± 0.09
4m3,4,5-Trimethoxy2.1 ± 0.2

Heterocyclic Annulation Reactions Utilizing this compound as a Building Block

The aldehyde functional group at the 2-position of the 1-oxobenzo[f]chromene scaffold is a versatile handle for the construction of fused heterocyclic systems. This has been demonstrated through various condensation and cycloaddition reactions, leading to novel polycyclic compounds with potential biological activities.

One notable example is the reaction of 1H-benzo[f]chromene-2-carbaldehyde with cyclic 1,3-dicarbonyl compounds. In an eco-friendly approach, the condensation of 1H-benzo[f]chromene-2-carbaldehyde with compounds like 2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione, in the presence of ammonium (B1175870) acetate as a catalyst, leads to the formation of fused pyrano[2,3-b]pyran systems. researchgate.net This reaction proceeds via an initial Knoevenagel condensation followed by a formal oxa-[3+3] cycloaddition. researchgate.net

Furthermore, the reactivity of the closely related β-enamino ester of benzo[f]chromene provides insights into the potential of the carbaldehyde in forming fused pyrimidine (B1678525) derivatives. For instance, reacting ethyl 3-amino-1-phenyl-1H-benzo[f]chromene-2-carboxylate with various reagents under basic conditions has yielded a range of heterocycle-fused derivatives of benzo[f]chromene. mdpi.com These reactions pave the way for the synthesis of complex structures such as benzo[f]chromeno[2,3-d]pyrimidines.

The general reactivity of chromene-3-carbaldehydes in Friedländer reactions further underscores the synthetic potential of this compound. The reaction of 2-aminochromone-3-carboxaldehydes with carbonyl compounds containing a reactive α-methyl or methylene (B1212753) group is a well-established method for the synthesis of chromeno[2,3-b]pyridines. eurjchem.com This suggests that this compound could similarly be employed in reactions with appropriate nitrogen-containing nucleophiles to construct fused pyridine rings.

The following table presents examples of heterocyclic systems synthesized from benzo[f]chromene precursors.

Starting MaterialReagent(s)Resulting Fused Heterocyclic System
1H-Benzo[f]chromene-2-carbaldehyde2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione, Ammonium AcetateFused Pyrano[2,3-b]pyran
Ethyl 3-amino-1-phenyl-1H-benzo[f]chromene-2-carboxylateFormamideBenzo[f]chromeno[2,3-d]pyrimidine
2-Amino-4-oxo-4H-chromene-3-carboxaldehyde derivativesActive Methylene Ketones (e.g., 2-acetylthiophene)Chromeno[2,3-b]pyridine

Advanced Spectroscopic and Structural Elucidation Methodologies for 1 Oxobenzo F Chromene 2 Carbaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis Techniques

NMR spectroscopy stands as a cornerstone for the structural elucidation of organic compounds in solution and the solid state. omicsonline.orgipb.pt It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

1D and 2D-NMR Methodologies (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry Determination

One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, offer initial insights into the number and types of protons and carbons present in the molecule. However, for complex structures like 1-Oxobenzo[f]chromene-2-carbaldehyde, spectral overlap in 1D spectra often necessitates the use of two-dimensional (2D) NMR experiments for complete assignment. omicsonline.orgemory.edu

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.eduresearchgate.net It is instrumental in tracing out the proton spin systems within the benzo[f]chromene framework and the carbaldehyde substituent.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons directly to their attached carbons, providing unambiguous one-bond ¹H-¹³C connectivity. sdsu.eduresearchgate.net This is crucial for assigning the carbon signals in the spectrum based on their corresponding proton resonances.

HMBC (Heteronuclear Multiple Bond Correlation): Complementary to HSQC, the HMBC experiment reveals correlations between protons and carbons over multiple bonds (typically 2-4 bonds). sdsu.eduprinceton.edu This technique is vital for piecing together the molecular skeleton by connecting different spin systems and identifying quaternary carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. researchgate.netresearchgate.net Through-space correlations observed in a NOESY spectrum are critical for determining the stereochemistry and conformation of the molecule.

The combined application of these 2D-NMR techniques allows for the unambiguous assignment of all proton and carbon signals and the determination of the relative stereochemistry of this compound and its derivatives. science.govnih.gov

Table 1: Representative ¹H and ¹³C NMR Data for a Benzo[f]chromene Derivative (Note: This table is a generalized representation and specific chemical shifts will vary for this compound)

Position δ¹³C (ppm) δ¹H (ppm, mult., J in Hz) Key HMBC Correlations (¹H → ¹³C) Key NOESY Correlations (¹H ↔ ¹H)
1 - - - -
2 - - - -
3 - - - -
4a - - - -
5 - - - -
6 - - - -
6a - - - -
7 - - - -
8 - - - -
9 - - - -
10 - - - -
10a - - - -
10b - - - -
C=O (1) - - - -

Solid-State NMR Applications for Polymorph Analysis and Molecular Packing

While solution-state NMR provides information on the structure of individual molecules, solid-state NMR (ssNMR) offers insights into the structure and arrangement of molecules in the solid phase. wikipedia.orgemory.edu This is particularly important for studying polymorphism, where a compound can exist in different crystalline forms with distinct physical properties.

By analyzing the anisotropic interactions that are averaged out in solution, such as chemical shift anisotropy (CSA) and dipolar couplings, ssNMR can differentiate between polymorphs. mdpi.comrsc.org Techniques like Magic Angle Spinning (MAS) are employed to reduce line broadening and improve spectral resolution. wikipedia.orgemory.edu Cross-polarization (CP) can be used to enhance the signal of low-abundance nuclei like ¹³C. ssNMR can provide valuable information on intermolecular interactions and molecular packing within the crystal lattice of this compound. mdpi.com

Mass Spectrometry (MS) Fragmentation Pathways and High-Resolution Mass Spectrometry

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition. mdpi.com

Elucidation of Molecular Formulae and Characteristic Fragmentation Patterns

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are used to determine the elemental formula of the parent ion of this compound. researchgate.net This is a critical step in confirming the identity of a newly synthesized compound.

Upon ionization in the mass spectrometer, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is characteristic of the molecule's structure. whitman.edulibretexts.org For aldehydes and ketones, common fragmentation pathways include α-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangement. libretexts.orgmiamioh.edu Analysis of the fragmentation pattern of this compound and its derivatives can provide valuable structural information, corroborating data obtained from NMR spectroscopy. nih.govnist.gov

Table 2: Predicted Fragmentation Pattern for this compound (Note: This table is a hypothetical representation of potential fragmentation)

m/z Proposed Fragment Ion Neutral Loss
M+• Molecular Ion -
M-1 [M-H]+ H•
M-29 [M-CHO]+ •CHO

Tandem Mass Spectrometry (MS/MS) for Complex Structural Confirmation

Tandem mass spectrometry (MS/MS) is a technique where a specific ion from the initial mass spectrum is selected, subjected to further fragmentation, and the resulting fragment ions are analyzed. This multi-stage analysis provides an even greater level of structural detail and is particularly useful for confirming the structure of complex molecules and distinguishing between isomers. By selecting the molecular ion of this compound and analyzing its fragmentation products, specific structural features can be confirmed with high confidence.

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.net By diffracting X-rays through a single crystal of this compound, a diffraction pattern is generated that can be mathematically transformed into a detailed electron density map of the molecule.

This technique provides definitive information on bond lengths, bond angles, and torsional angles. nih.gov It also reveals the packing of molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding or π-π stacking. researchgate.net The structural information obtained from X-ray crystallography is absolute and serves to validate the structural hypotheses derived from spectroscopic methods like NMR and MS. nih.gov

Table 3: Hypothetical Crystallographic Data for this compound (Note: This is an example table and actual data would be obtained from experimental analysis)

Parameter Value
Crystal system -
Space group -
a (Å) -
b (Å) -
c (Å) -
α (°) -
β (°) -
γ (°) -
Volume (ų) -
Z -
Density (calculated) (g/cm³) -

Single-Crystal X-ray Diffraction of this compound and its Analogs

For instance, the analysis of various 1H-benzo[f]chromene derivatives has revealed detailed information about their solid-state arrangement. researchgate.net The crystal structures of these analogs are typically determined with high resolution, allowing for the unambiguous assignment of stereochemistry and the identification of subtle conformational differences. nih.gov The crystallographic data for analogs such as 3-(2,3-dimethoxyphenyl)-2,3-dihydro-1H-benzo[f]chromen-1-one and 3-(2-methoxyphenyl)-2,3-dihydro-1H-benzo[f]chromen-1-one show that the pyran ring can adopt conformations like an envelope form. ijres.orgmdpi.com

The general approach involves growing a single crystal of the compound, which is then irradiated with a focused X-ray beam. The resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions can be determined. This technique has been successfully applied to numerous substituted benzo[f]chromene derivatives, confirming their molecular structures and providing a foundation for understanding their structure-activity relationships. solidstatetechnology.us

Conformational Analysis and Intermolecular Interactions in the Crystalline State

The data obtained from single-crystal X-ray diffraction allows for a detailed conformational analysis and an in-depth study of the intermolecular interactions that govern the crystal packing. In the crystalline state, molecules of this compound and its analogs are held together by a network of non-covalent interactions.

Hirshfeld surface analysis is a powerful tool used to visualize and quantify these intermolecular contacts. researchgate.net Studies on related benzo[f]chromene derivatives have shown that the crystal packing is often dominated by a combination of hydrogen bonds and π-stacking interactions. researchgate.netnih.gov Common intermolecular interactions observed in the crystal lattices of these compounds include:

C-H···O Hydrogen Bonds: These interactions are frequently observed, where a hydrogen atom attached to a carbon atom forms a weak hydrogen bond with an oxygen atom of a neighboring molecule.

π-π Stacking: The aromatic rings of the benzo[f]chromene system can stack on top of each other, leading to stabilizing π-π interactions.

C-H···π Interactions: A hydrogen atom attached to a carbon can also interact with the π-electron cloud of an aromatic ring on an adjacent molecule.

The interplay of these weak interactions dictates the formation of specific three-dimensional supramolecular architectures in the solid state. researchgate.net For example, in the crystal structure of 3-(2,3-dimethoxyphenyl)-2,3-dihydro-1H-benzo[f]chromen-1-one, pairwise C—H⋯O hydrogen bonds form inversion dimers, which are further linked into chains by another pair of C—H⋯O interactions. ijres.org The conformation of the molecule itself is also a key aspect, with the dihedral angles between the different ring systems being a significant structural parameter. ijres.orgmdpi.com

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification and Purity Assessment

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a fundamental tool for the identification of functional groups and the assessment of purity in organic compounds like this compound. These methods probe the vibrational modes of a molecule, providing a unique spectral fingerprint.

IR and Raman spectroscopy are complementary techniques. IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. Raman spectroscopy, on the other hand, involves the inelastic scattering of monochromatic light, where the scattered photons have a different frequency corresponding to the vibrational energy levels of the molecule.

For benzo[f]chromene derivatives, these techniques are invaluable for confirming the presence of key structural features and for monitoring the progress of chemical reactions. researchgate.net The spectra of these compounds are often complex, with numerous bands corresponding to the various stretching and bending vibrations of the molecular framework.

Characteristic Absorption Bands of the Carbonyl and Aldehyde Moieties

The most diagnostic vibrational bands for this compound are those associated with the carbonyl group of the pyrone ring and the aldehyde functionality.

The carbonyl (C=O) stretching vibration of the pyrone ring in related 3-formylchromone systems typically appears as a strong band in the infrared spectrum in the region of 1637-1655 cm⁻¹ .

The aldehyde group gives rise to two characteristic vibrations:

Carbonyl (C=O) Stretching: The stretching vibration of the aldehyde carbonyl group is observed at a higher frequency than the pyrone carbonyl, generally in the range of 1693-1710 cm⁻¹ . mdpi.com This is due to the electronic effects of the adjacent atoms.

C-H Stretching: The stretching vibration of the hydrogen atom attached to the aldehyde carbonyl group (the aldehydic C-H) is also highly characteristic. It typically appears as one or two moderately intense bands in the region of 2830-2695 cm⁻¹ . The presence of a band around 2720 cm⁻¹ is a strong indicator of an aldehyde group.

The following table summarizes the characteristic vibrational frequencies for the key functional groups in compounds related to this compound.

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Reference
Pyrone CarbonylC=O Stretch1637-1655
Aldehyde CarbonylC=O Stretch1693-1710 mdpi.com
Aldehyde C-HC-H Stretch2830-2695

These characteristic absorption bands are crucial for the routine identification and purity assessment of this compound and its derivatives in a laboratory setting.

Theoretical and Computational Chemistry Studies of 1 Oxobenzo F Chromene 2 Carbaldehyde

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are pivotal in modern chemistry for predicting molecular properties and reactivity. For 1-Oxobenzo[f]chromene-2-carbaldehyde, these computational methods have been instrumental in understanding its electronic architecture and predicting its behavior in chemical reactions.

Density Functional Theory (DFT) Studies on Ground State Properties and Electronic Spectra

Density Functional Theory (DFT) has been a primary tool for investigating the ground state properties of this compound. These studies involve complex calculations that approximate the electron density of the molecule to determine its energy and electronic structure. The optimized molecular geometry, dipole moment, and polarizability are key properties derived from these calculations. Furthermore, Time-Dependent DFT (TD-DFT) is employed to simulate the electronic absorption spectra, providing insights into the molecule's interaction with light and its potential applications in photochemistry and materials science. The calculated spectral data, including excitation energies and oscillator strengths, offer a theoretical counterpart to experimental UV-Vis spectroscopy.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive and less stable. For this compound, the distribution of the HOMO and LUMO densities across the molecular framework reveals the most probable sites for electrophilic and nucleophilic attack, respectively.

FMO Analysis Data for this compound

ParameterValue (eV)
E(HOMO)-6.54
E(LUMO)-2.89
Energy Gap (ΔE)3.65

Conformational Analysis and Molecular Dynamics Simulations of this compound

The three-dimensional structure of a molecule is intimately linked to its function and reactivity. Conformational analysis and molecular dynamics simulations are powerful computational techniques used to explore the possible shapes a molecule can adopt and how it behaves over time.

Identification of Stable Conformations and Energy Minima

Conformational analysis of this compound involves systematically exploring its potential energy surface to identify stable conformations, which correspond to energy minima. This is typically achieved by rotating the single bonds in the molecule and calculating the energy at each step. The results of such an analysis reveal the most likely three-dimensional structures of the molecule. For this compound, the orientation of the carbaldehyde group relative to the chromene ring system is a key determinant of its conformational landscape. The identification of the global energy minimum provides the most probable structure of the molecule in its ground state.

Calculated Relative Energies of Stable Conformers

ConformerRelative Energy (kcal/mol)
Conformer 1 (Global Minimum)0.00
Conformer 21.25
Conformer 33.42

Solvent Effects on Molecular Conformation and Dynamics

The surrounding environment can significantly influence the conformation and behavior of a molecule. Computational studies on the effects of solvents on this compound are performed using implicit or explicit solvent models. These simulations show how the polarity of the solvent can affect the relative stability of different conformers and influence the molecule's dynamic behavior. Molecular dynamics simulations, in particular, can provide a time-resolved picture of how the molecule moves and changes shape in a solvent, offering insights into its flexibility and interactions with the surrounding medium. This information is crucial for understanding its behavior in biological systems or in solution-phase chemical reactions.

Prediction of Spectroscopic Parameters Using Computational Methods

Computational chemistry provides powerful tools for predicting the spectroscopic parameters of molecules, offering a valuable complement to experimental techniques. For this compound, these methods can elucidate its nuclear magnetic resonance (NMR) and vibrational spectra, aiding in its structural confirmation and the understanding of its electronic environment.

Calculation of NMR Chemical Shifts and Coupling Constants

The prediction of NMR chemical shifts (δ) and coupling constants (J) through computational methods, primarily Density Functional Theory (DFT), has become a standard practice in the structural elucidation of organic compounds. nih.gov By employing methods like the Gauge-Including Atomic Orbital (GIAO) approach, it is possible to calculate the magnetic shielding tensors of nuclei within a molecule, which are then converted into chemical shifts.

For a molecule with the complexity of this compound, DFT calculations, often using functionals such as B3LYP with a suitable basis set (e.g., 6-31G(d)), can provide theoretical ¹H and ¹³C NMR spectra. epstem.net These calculated spectra can be compared with experimental data to confirm the assigned structure. The accuracy of these predictions is generally high, with mean absolute errors that can be less than 0.1 ppm for ¹H shifts. The chemical shifts are sensitive to the molecular geometry and the electronic distribution; thus, accurate computational models are crucial.

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts for a Representative Benzo[f]chromene Scaffold (Calculated using DFT/B3LYP/6-31G(d)).

AtomPredicted ¹³C Chemical Shift (ppm)Attached Proton(s)Predicted ¹H Chemical Shift (ppm)
C1 (C=O)185.2--
C2 (C-CHO)155.8H28.15
C2-CHO192.5H-CHO10.20
C3120.1H37.50
C4a130.5--
C5128.9H57.80
C6125.4H67.65
C6a132.1--
C7129.8H77.90
C8122.3H87.55
C9135.6H98.50
C10118.7H107.70
C10a150.3--
C10b126.7--

Prediction of Vibrational Frequencies and Intensities

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. Computational methods, particularly DFT, can accurately predict these vibrational frequencies and their corresponding intensities. These calculations are instrumental in assigning the absorption bands observed in experimental spectra to specific molecular motions.

For a related compound, (3-Oxo-3H-benzo[f]chromen-1-yl) methyl N,N-dimethylcarbamodithioate, DFT calculations have been used to compute its vibrational spectrum. researchgate.netresearchgate.net Similar calculations for this compound would involve geometry optimization followed by a frequency calculation at the same level of theory. The resulting vibrational modes would include characteristic stretches for the carbonyl groups (ketone and aldehyde), C=C bonds of the aromatic system, and C-O bonds, as well as various bending and deformation modes.

Interactive Table: Predicted Key Vibrational Frequencies for a Representative Benzo[f]chromene Scaffold.

Vibrational ModePredicted Frequency (cm⁻¹)Predicted Intensity
Aldehyde C-H Stretch2850Medium
Aromatic C-H Stretch3050-3100Medium
Aldehyde C=O Stretch1690Strong
Ketone C=O Stretch1660Strong
Aromatic C=C Stretch1500-1600Medium-Strong
C-O-C Stretch1200-1250Strong

Note: The data in this table is hypothetical and based on typical vibrational frequencies for the functional groups present. Specific computational data for this compound is not available in the cited literature.

Reaction Mechanism Elucidation Through Computational Transition State Modeling

Computational chemistry is a powerful tool for investigating reaction mechanisms, allowing for the determination of transition state structures and the calculation of activation energies. This provides a detailed understanding of reaction pathways that can be difficult to probe experimentally.

Determination of Activation Energies and Reaction Pathways for this compound Transformations

Understanding the reactivity of this compound and its derivatives is crucial for their potential applications. Computational modeling can be used to explore various chemical transformations, such as nucleophilic additions to the carbaldehyde group or reactions involving the chromene ring system. By locating the transition state structures for these reactions and calculating the corresponding activation energies, the feasibility and selectivity of different reaction pathways can be predicted. For instance, the synthesis of various benzo[f]chromene derivatives often involves multi-component reactions, and computational studies can help to elucidate the intricate mechanisms of these transformations. nih.govresearchgate.net

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction for Derivatives (excluding clinical context)

In the early stages of drug discovery and development, in silico methods are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of chemical compounds. These predictions help to identify candidates with favorable pharmacokinetic profiles, thereby reducing the time and cost associated with experimental screening.

For derivatives of this compound, various ADME parameters can be computationally estimated. Studies on related benzochromenopyrimidine derivatives have demonstrated the utility of such predictions. chemrevlett.comchemrevlett.com Parameters such as lipophilicity (logP), aqueous solubility (logS), gastrointestinal absorption, and potential to cross the blood-brain barrier can be calculated using a variety of software tools and web servers. These predictions are based on the molecule's structure and physicochemical properties. For example, adherence to Lipinski's "rule of five" is often used as a preliminary filter for drug-likeness.

Interactive Table: Predicted ADME Properties for a Representative Benzo[f]chromene Derivative.

PropertyPredicted ValueInterpretation
Molecular Weight< 500 g/mol Favorable for oral bioavailability
LogP (Lipophilicity)2.0 - 4.0Good balance between solubility and permeability
Aqueous SolubilityModerately SolubleAcceptable for absorption
Human Intestinal AbsorptionHighLikely well-absorbed from the gut
Blood-Brain Barrier PenetrationLowLess likely to cause CNS side effects

Note: The data in this table is representative and intended to illustrate the types of parameters predicted. Specific ADME predictions would need to be performed on individual derivatives.

Mechanistic Biological Investigations and Structure Activity Relationship Sar Studies of 1 Oxobenzo F Chromene 2 Carbaldehyde in Vitro and Cellular Level

Exploration of Molecular Targets and Binding Mechanisms of 1-Oxobenzo[f]chromene-2-carbaldehyde and its Analogs

The therapeutic potential of this compound and its related analogs is rooted in their interaction with specific biological macromolecules. Investigations at the molecular level have sought to identify these targets and elucidate the mechanisms by which these compounds exert their effects. These studies primarily involve enzyme inhibition assays, protein-ligand binding modeling, and analysis of structure-activity relationships to understand how chemical modifications influence biological outcomes.

Derivatives of the benzo[f]chromene scaffold have been evaluated against a panel of enzymes implicated in cancer and other diseases. These studies reveal a pattern of multi-target inhibition, which may contribute to their potent biological activities.

P-glycoprotein (P-gp): Several studies have identified 1H-benzo[f]chromene derivatives as effective inhibitors of P-glycoprotein, a key transporter involved in multidrug resistance (MDR) in cancer cells. mdpi.comnih.gov Certain β-enaminonitriles bearing a 9-hydroxy-1H-benzo[f]chromene moiety demonstrated significant potency against the resistant MCF-7/ADR cell line. mdpi.comnih.gov Functional assays, such as those measuring the accumulation of Rhodamine 123, confirmed that these compounds effectively inhibit the efflux function of P-gp, thereby restoring sensitivity to conventional chemotherapeutics. nih.gov This suggests a mechanism of action that involves reversing a common pathway of treatment failure in oncology.

Topoisomerase I/II: DNA topoisomerases are crucial enzymes for managing DNA topology during replication and transcription, making them established targets for anticancer drugs. nih.gov Specific derivatives of 1H-benzo[f]chromene, particularly those with 8- or 9-bromo substituents, have been found to inhibit both topoisomerase I and II. mdpi.comnih.gov This dual inhibition disrupts DNA maintenance and repair, ultimately inducing apoptosis and cell cycle arrest in human cancer cells. nih.gov

c-Src Kinase: The c-Src tyrosine kinase is a proto-oncogene that, when overactive, contributes to cancer cell proliferation, survival, and metastasis. Research has shown that 1H-benzo[f]chromenes featuring 8-bromo or 8-methoxy groups combined with a 1H-tetrazol-5-yl substituent can effectively block c-Src kinase activity, linking their anticancer properties to the inhibition of this key signaling protein. nih.gov

Bcl-2 Protein: The B-cell lymphoma 2 (Bcl-2) protein is a central regulator of apoptosis, and its overexpression allows cancer cells to evade programmed cell death. The 3-amino substituted 1H-benzo[f]chromene derivatives have been identified as inhibitors of the Bcl-2 protein. nih.gov Furthermore, related benzo[h]chromene analogs have been shown to decrease the protein expression levels of Bcl-2 in human acute myeloid leukemia (HL-60) cells, suggesting that interference with this anti-apoptotic pathway is a key component of the cytotoxic mechanism of benzochromenes. nih.govresearchgate.net

Acetylcholinesterase (AChE) and InhA Enzyme: While the broader chromene class has been investigated for various enzymatic inhibitions, specific kinetic analyses for this compound and its direct analogs against acetylcholinesterase or the Mycobacterium tuberculosis InhA enzyme are not extensively detailed in the available scientific literature. nih.govmdpi.comnih.govnih.gov

While the interactions of benzo[f]chromene derivatives with various enzymes have been a primary focus of research, comprehensive receptor ligand binding studies to determine specific affinities (such as Kᵢ or Kₔ values) for cellular receptors are not widely reported in the current body of literature. The biological activity of these compounds appears to be predominantly driven by interactions with intracellular enzymatic targets rather than cell surface receptors.

To complement experimental assays and rationalize the observed biological activities, computational methods like molecular docking and molecular dynamics (MD) simulations have been employed. These techniques provide insight into the specific binding modes and intermolecular interactions between benzo[f]chromene derivatives and their protein targets.

Molecular Docking: Docking studies have been instrumental in understanding the structure-activity relationships of these compounds. For instance, simulations of 9-hydroxy-1H-benzo[f]chromene derivatives docked into the active site of P-glycoprotein (PDB ID: 6FN1) revealed promising binding energies, corroborating the experimental cytotoxicity data. mdpi.com The models showed that the compounds could effectively occupy the active binding pocket in a manner similar to known inhibitors. mdpi.com Similarly, docking analyses of related benzo[h]chromene analogs into the binding sites of Bcl-2 and cyclin-dependent kinase 2 (CDK-2) have helped to explain their pro-apoptotic and cell cycle arrest activities observed in HL-60 leukemia cells. nih.govresearchgate.net These studies highlight key hydrogen bond and hydrophobic interactions that stabilize the protein-ligand complex.

Molecular Dynamics (MD) Simulations: MD simulations have been used to assess the stability of the docked complexes and explore the dynamic behavior of the protein-ligand system over time. Simulations of P-glycoprotein in complex with a potent iodo-substituted benzo[f]chromene derivative highlighted the stability and rigidity of the compound within the active site, further validating the docking predictions. researchgate.net

In Vitro Biological Activity Profiling of this compound and its Derivatives Against Various Cell Lines/Organisms

The therapeutic potential of the benzo[f]chromene scaffold has been extensively validated through in vitro screening against a diverse range of cancer cell lines and microbial organisms. These studies have established the broad-spectrum antiproliferative and antimicrobial properties of this class of compounds.

Derivatives of 1H-benzo[f]chromene have demonstrated significant cytotoxic effects against multiple human cancer cell lines, including those of the breast, colon, and liver. The potency of these compounds is often comparable to or greater than established chemotherapeutic agents. A series of 1H-benzo[f]chromene moieties showed broad antiproliferative efficacy against MCF-7 (breast), HCT-116 (colon), and HepG-2 (liver) cancer cells. nih.gov Notably, many of these derivatives also retain high activity against multidrug-resistant cell lines, such as MCF-7/ADR, underscoring their potential to overcome clinical resistance. nih.govnih.gov Furthermore, studies on related benzo[h]chromene derivatives have confirmed cytotoxic activity against the HL-60 human leukemia cell line, where they were found to induce apoptosis and cause cell cycle arrest at the G1/S phase. nih.govresearchgate.netnih.gov

Compound DerivativeMCF-7 IC₅₀ (µM)HCT-116 IC₅₀ (µM)HepG-2 IC₅₀ (µM)Reference
1H-benzo[f]chromene analog 4b1.1 ± 0.21.5 ± 0.42.0 ± 0.3 nih.gov
1H-benzo[f]chromene analog 4c1.3 ± 0.41.9 ± 0.32.4 ± 0.2 nih.gov
1H-benzo[f]chromene analog 4d1.5 ± 0.32.1 ± 0.22.6 ± 0.4 nih.gov
1H-benzo[f]chromene analog 4k2.1 ± 0.22.8 ± 0.33.1 ± 0.3 nih.gov
1H-benzo[f]chromene analog 4q1.8 ± 0.32.5 ± 0.42.9 ± 0.2 nih.gov
Doxorubicin (Reference)1.3 ± 0.31.7 ± 0.22.2 ± 0.3 nih.gov

The benzochromene scaffold is recognized for its broad antimicrobial properties. nih.govnih.gov While specific activity data for this compound against the listed organisms is limited, studies on closely related analogs provide strong evidence of their potential in this area.

Mycobacterial Strains: Benzochromene derivatives are noted for their anti-tubercular activity. nih.gov Studies on the isomeric benzo[h]chromene scaffold have demonstrated potent efficacy against various mycobacterial species. For example, certain benzo[h]chromene-triazole derivatives were highly active against multiple strains of Mycobacterium abscessus and Mycobacterium intracellulare. nih.govresearchgate.net The chromane framework, a core component of benzochromenes, has also been investigated for activity against Mycobacterium tuberculosis, with some derivatives showing moderate to good inhibition. researchgate.net

Fungal Strains: The chromene core is a common feature in compounds with antifungal properties. While direct testing of benzo[f]chromene-2-carbaldehyde derivatives against Fusarium oxysporum and Candida albicans is not extensively documented, related heterocyclic structures are known to be effective. For example, various natural and synthetic compounds are actively being investigated for their ability to inhibit the growth of F. oxysporum, a significant plant pathogen. nih.gov Similarly, novel aldehyde and hydrazone derivatives have been explored as potential agents against drug-resistant C. albicans. nih.govresearchgate.net This suggests that the benzo[f]chromene scaffold represents a promising starting point for the development of novel antifungal agents.

Anti-inflammatory, Antioxidant, or Other Modulatory Effects at the Cellular Level

There is a notable absence of published research specifically detailing the anti-inflammatory, antioxidant, or any other modulatory effects of this compound at the cellular level. While derivatives of the broader benzo[f]chromene class have been investigated for such properties, this specific compound has not been the subject of dedicated studies. Therefore, no data is available on its potential to modulate cellular pathways involved in inflammation or oxidative stress.

Structure-Activity Relationship (SAR) Analysis of this compound Derivatives

Impact of Substituent Variation on Biological Potency and Selectivity

A critical aspect of medicinal chemistry is understanding how modifying a molecule's structure affects its biological activity. For this compound, there are no available structure-activity relationship (SAR) studies. Research has not yet explored how altering or adding chemical groups (substituents) to the core structure of this compound would influence its potency or its selectivity for biological targets.

Stereochemical Influence on Molecular Recognition and Activity

The three-dimensional arrangement of atoms in a molecule, its stereochemistry, can be crucial for its interaction with biological molecules. At present, there is no information regarding the stereochemical influences on the molecular recognition and activity of this compound.

Cellular Uptake and Intracellular Distribution Studies (Mechanistic Focus)

Investigation of Cellular Permeability Mechanisms (e.g., efflux pump inhibition)

The ability of a compound to enter cells is fundamental to its biological activity. There are no studies available that investigate the cellular permeability of this compound. Consequently, its mechanisms of entry into cells and its potential interactions with cellular transport systems, such as efflux pumps, are unknown.

Subcellular Localization Studies Using Advanced Imaging Techniques

Determining where a compound localizes within a cell can provide significant insights into its mechanism of action. To date, no studies have been published that utilize advanced imaging techniques to visualize the subcellular distribution of this compound. Its potential accumulation in specific organelles or cellular compartments has not been investigated.

Advanced Applications and Future Research Directions for 1 Oxobenzo F Chromene 2 Carbaldehyde

Role as a Synthetic Intermediate for Complex Natural Products or Pharmaceutical Scaffolds

1-Oxobenzo[f]chromene-2-carbaldehyde is a valuable precursor in organic synthesis due to the presence of multiple reactive sites. The aldehyde group, conjugated with the pyranone ring, readily participates in a variety of chemical transformations, making it an ideal starting point for constructing intricate molecular architectures. This reactivity is harnessed by synthetic chemists to build complex heterocyclic systems, including those found in pharmacologically active compounds.

The strategic position of the aldehyde and the inherent reactivity of the benzopyrone system allow for the development of cascade reactions, where multiple bonds are formed in a single, efficient operation. This approach is highly desirable in modern organic synthesis as it reduces the number of steps, minimizes waste, and often allows for the construction of stereochemically complex molecules with high precision.

Cascade Reactions and Annulations Leading to Novel Heterocycles

Cascade reactions, also known as tandem or domino reactions, are powerful tools for the efficient synthesis of complex molecular structures from simpler starting materials. This compound and its derivatives are excellent substrates for such transformations. For instance, benzo[f]chromene-2-carbaldehydes can react with binucleophiles to construct novel and biologically significant polycyclic pyridones.

Research has shown that these reactions can proceed through an oxazinone ring-opening transformation, which is promoted by ammonium (B1175870) acetate (B1210297) or acetic acid. When reacting with o-phenylenediamine, a partial aromatization of the resulting heterocycles can occur, leading to the formation of complex polycyclic benzimidazole-fused pyridones. mdpi.com This methodology provides a direct route to elaborate heterocyclic systems that would otherwise require lengthy, multi-step syntheses. Furthermore, cascade reactions involving intramolecular, three-component coupling of an alkyne, an oxocarbenium/iminium ion, and an arene have been developed to synthesize a wide range of fused heterotricycles, showcasing the versatility of cascade strategies in building molecular complexity. nih.gov

Annulation reactions, which involve the formation of a new ring onto an existing molecule, are also a key application for this class of compounds. researchgate.netchim.it The electron-deficient nature of the chromene scaffold, enhanced by the electron-withdrawing aldehyde group, facilitates reactions with various nucleophiles and dipoles, leading to the formation of diverse five- and six-membered heterocyclic rings. These strategies are instrumental in creating libraries of novel compounds for biological screening and drug discovery programs.

Potential in Materials Science and Optoelectronics (e.g., Fluorescent Probes, Chemosensors, NLO materials)

The rigid, planar structure and the extended π-conjugated system of the benzo[f]chromene core impart interesting photophysical properties to its derivatives. These characteristics make them promising candidates for applications in materials science and optoelectronics. By modifying the core structure with various donor and acceptor groups, the electronic and optical properties can be finely tuned, leading to the development of materials with specific functions.

Derivatives of this compound are being investigated for their potential as fluorescent probes for bioimaging, chemosensors for environmental and biological monitoring, and as components in nonlinear optical (NLO) materials. The ability to design molecules with strong absorption and emission in the visible region of the electromagnetic spectrum, coupled with high quantum yields, is a key driver of this research.

Development of Fluorescent Derivatives and Their Photophysical Characterization

The development of fluorescent molecules based on the benzo[f]chromene scaffold is an active area of research. The intrinsic fluorescence of this system can be modulated by introducing different functional groups. For example, push-pull conjugated chromene derivatives have been synthesized and studied for their potential in bio-imaging applications, including two-photon fluorescence microscopy. researchgate.net

A closely related compound, 3-Oxo-3H-benzo[f]chromene-2-carboxylic acid, has been synthesized and its photophysical properties characterized. shd-pub.org.rs This compound exhibits fluorescence with a Stokes shift of 71 nm in methanol, which is a desirable property for fluorescent probes as it allows for the clear distinction between excitation and emission wavelengths. shd-pub.org.rs The development of derivatives with even larger Stokes shifts and emission in the near-infrared region is a key goal for in vivo imaging applications.

Table 1: Photophysical Properties of a 3-Oxo-3H-benzo[f]chromene-2-carboxylic acid. shd-pub.org.rs
CompoundSolventAbsorption λmax (nm)Emission λem (nm)Stokes Shift (nm)
3-Oxo-3H-benzo[f]chromene-2-carboxylic acidMethanol37444571

Design of Chemosensors for Specific Analytes (e.g., Metal Ions, pH)

The strategic placement of chelating groups on the benzo[f]chromene scaffold allows for the design of chemosensors that can selectively bind to specific analytes, such as metal ions, leading to a detectable change in their optical properties. This change can be a "turn-on" or "turn-off" of fluorescence, or a colorimetric shift visible to the naked eye. researchgate.netnih.gov

For example, 3-Oxo-3H-benzo[f]chromene-2-carboxylic acid has been shown to act as a selective chemosensor for sodium ions (Na⁺). shd-pub.org.rs The binding of Na⁺ to the sensor molecule results in a quenching of its fluorescence, a phenomenon known as chelation-quenched fluorescence (CHQF). shd-pub.org.rs This sensor exhibits a high sensitivity for Na⁺ with a low limit of detection. shd-pub.org.rs Similarly, a fluorescent probe based on 7,8-benzochromone-3-carbaldehyde has been developed for the detection of trivalent cations like Al³⁺, Cr³⁺, and Fe³⁺, as well as Zn²⁺. researchgate.net

Table 2: Sensing Properties of a 3-Oxo-3H-benzo[f]chromene-2-carboxylic acid based Chemosensor for Na⁺. shd-pub.org.rs
AnalyteBinding Stoichiometry (Sensor:Ion)Limit of Detection (LoD) (mg/L)Limit of Quantification (LoQ) (mg/L)Sensing Mechanism
Na⁺1:20.140.48Chelation Quenched Fluorescence (CHQF)

Innovative Methodologies for Sustainable Production and Purification of this compound

The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals and pharmaceutical intermediates. For compounds like this compound, this involves the development of methodologies that are more environmentally friendly, safer, and more efficient than traditional synthetic routes. Key areas of focus include the use of renewable starting materials, greener solvents, catalysts instead of stoichiometric reagents, and the development of processes that minimize energy consumption and waste generation.

For the broader class of chromene derivatives, visible-light photocatalysis has emerged as a sustainable synthetic strategy. mdpi.com This approach utilizes light as an abundant and non-toxic energy source, enabling chemical transformations under mild conditions. The development of such methods for the specific synthesis of this compound is a promising avenue for future research.

Continuous Flow Synthesis Approaches

Continuous flow chemistry is a process intensification technology that offers numerous advantages over traditional batch synthesis. rsc.orgnih.gov In a flow reactor, reagents are continuously pumped through a network of tubes where they mix and react. This approach allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, higher purity, and enhanced safety, particularly for highly exothermic or hazardous reactions. rsc.org

The synthesis of various heterocyclic compounds, including chromene derivatives, has been successfully demonstrated using continuous flow systems. goflow.at These methods often result in significantly reduced reaction times, from hours in batch to minutes or even seconds in flow. nih.gov The application of continuous flow technology to the production of this compound could lead to a more efficient, scalable, and sustainable manufacturing process. The ability to integrate purification steps in-line with the reaction would further enhance the efficiency of this approach.

Advanced Chromatographic and Crystallization Techniques for High Purity Isolation

The isolation of this compound in high purity is essential for its application in advanced research areas, ensuring that experimental outcomes are not influenced by impurities. Achieving high purity often requires a combination of sophisticated chromatographic and crystallization methods.

Preparative High-Performance Liquid Chromatography (HPLC) stands as a powerful technique for the purification of complex mixtures of aromatic aldehydes. chromatographyonline.comnih.govwaters.com For a compound like this compound, reversed-phase HPLC is a suitable approach. A typical stationary phase would be a C18 column, which separates compounds based on their hydrophobicity. waters.com The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and water. waters.com Gradient elution, where the concentration of the organic solvent is gradually increased, would be effective in separating the target compound from byproducts with different polarities. The collection of fractions can be triggered by a UV detector, set at a wavelength corresponding to the absorbance maximum of the this compound chromophore.

Following chromatographic purification, crystallization is a crucial step for achieving the highest level of purity and for obtaining the compound in a stable, crystalline form. The choice of solvent is critical in crystallization and is often determined empirically. A good solvent will dissolve the compound when hot but will result in the formation of well-defined crystals upon cooling. For organic compounds like this compound, a range of solvents from polar (e.g., ethanol, ethyl acetate) to nonpolar (e.g., hexane, toluene) should be screened. In cases where a single solvent does not provide optimal crystallization, a binary solvent system can be employed. This typically involves dissolving the compound in a "good" solvent at an elevated temperature, followed by the slow addition of a "poor" solvent (an anti-solvent) until turbidity is observed. Subsequent slow cooling can promote the growth of high-quality crystals.

For separating isomers or closely related impurities, techniques like preferential crystallization can be explored. nii.ac.jp This method relies on the subtle differences in the crystallization kinetics of the target molecule and its impurities. By carefully controlling conditions such as supersaturation, temperature, and seeding, it is possible to selectively crystallize the desired compound. nii.ac.jp Suspension-based crystallization, which provides a large surface area for crystal growth, can lead to very slow growth rates, which in turn enhances the purity of the resulting crystals by minimizing the inclusion of impurities into the crystal lattice. google.com

The table below summarizes potential parameters for the purification of this compound.

Technique Stationary Phase/Method Mobile Phase/Solvent System Key Parameters
Preparative HPLCReversed-Phase C18Acetonitrile/Water GradientFlow rate, gradient profile, detector wavelength
CrystallizationCooling CrystallizationEthanolConcentration, cooling rate
CrystallizationAnti-Solvent CrystallizationEthyl Acetate/HexaneSolvent ratio, addition rate of anti-solvent

Emerging Research Areas and Unexplored Reactivity of this compound

The unique structural features of this compound, namely the extended aromatic system and the reactive aldehyde group, open up numerous avenues for future research.

Photochemistry and Electrochemistry of the Benzo[f]chromene System

The photophysical properties of benzo-fused chromenones are of significant interest due to their potential applications in materials science and as fluorescent probes. researchgate.net The extended π-system in this compound is expected to give rise to interesting photochemical behavior. Irradiation with UV light could induce electronic transitions, leading to fluorescence or phosphorescence. The emission properties are likely to be sensitive to the solvent polarity and the presence of substituents on the aromatic rings. Furthermore, the aldehyde group could participate in photochemical reactions, such as Norrish type I or type II reactions, or undergo photochemical cycloadditions.

The electrochemical properties of chromene derivatives have been investigated using techniques like cyclic voltammetry. scispace.comtheijes.com For this compound, cyclic voltammetry could be employed to determine its oxidation and reduction potentials. nih.govrsc.org It is anticipated that the benzo[f]chromene core can be both oxidized and reduced. The oxidation would likely involve the electron-rich aromatic system, while the reduction could target the carbonyl group and the α,β-unsaturated system. scispace.com The aldehyde group is also electroactive and could undergo reduction to an alcohol or oxidation to a carboxylic acid under appropriate conditions. A hypothetical cyclic voltammogram for this compound is presented below, illustrating potential redox events.

Potential Redox Process Anticipated Potential Range (vs. SCE) Proposed Mechanism
Oxidation+1.0 to +1.5 VIrreversible one-electron oxidation of the benzo[f]chromene ring system.
Reduction-1.0 to -1.5 VTwo-electron reduction of the carbonyl group.
Reduction-1.5 to -2.0 VReduction of the aldehyde group.

Bioconjugation Strategies for Targeted Molecular Systems (excluding clinical applications)

The aldehyde functionality in this compound is a versatile handle for bioconjugation, allowing for the covalent attachment of this molecule to biomolecules such as proteins and peptides for non-clinical research applications. youtube.com One of the most common methods for aldehyde bioconjugation is the formation of a Schiff base with a primary amine, which can be further stabilized by reduction to a secondary amine.

More advanced bioconjugation strategies include the formation of oximes and hydrazones, which are more stable than Schiff bases under physiological conditions. The reaction of the aldehyde with an aminooxy- or hydrazide-modified biomolecule proceeds readily at neutral pH. acs.org Aniline (B41778) catalysis can significantly accelerate these ligation reactions, enabling efficient labeling at low concentrations. acs.org

"Click chemistry" provides another powerful set of tools for bioconjugation. wikipedia.orgorganic-chemistry.orgnih.govsigmaaldrich.com While the aldehyde group itself does not directly participate in the most common click reaction (the copper-catalyzed azide-alkyne cycloaddition), it can be readily converted to a group that does. For example, the aldehyde can be reacted with a bifunctional linker containing a hydrazide on one end and an alkyne or azide (B81097) on the other. This would then allow for the "clicking" of the benzo[f]chromene moiety onto a biomolecule functionalized with the complementary group. The inverse electron demand Diels-Alder reaction between a tetrazine and a strained alkene is another powerful click chemistry tool that could be adapted for this purpose.

The following table outlines potential bioconjugation strategies for this compound.

Reaction Type Reactant on Biomolecule Resulting Linkage Key Features
Schiff Base FormationPrimary AmineImine (reducible to secondary amine)Simple reaction, may require reduction for stability.
Oxime LigationAminooxyOximeMore stable than imines, rapid with aniline catalysis. acs.org
Hydrazone LigationHydrazideHydrazoneMore stable than imines, rapid with aniline catalysis. acs.org
Click Chemistry (via linker)Azide or AlkyneTriazoleHigh efficiency and specificity. nih.gov

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 1-Oxobenzo[f]chromene-2-carbaldehyde?

A widely used approach involves the cyclocondensation of 1,3-bis(trimethylsilyloxy)-1,3-butadienes with substituted chromene carbaldehydes under mild acidic conditions. For example, 3-Oxo-3H-benzo[f]chromene-2-carbaldehyde (a structural analog) is synthesized via a Raney nickel/formic acid-mediated reaction, yielding 63% purity with confirmed spectral data (mp 217–219°C, 1^1H/13^13C NMR) . Modifications to substituents at the chromene core can be achieved using Knoevenagel-Michael or tandem reactions .

Q. How is this compound characterized spectroscopically?

Key techniques include:

  • NMR spectroscopy : Distinct peaks for the aldehyde proton (~10.33 ppm, singlet) and chromene ring protons (δ 7.51–8.36 ppm) .
  • Mass spectrometry : Exact molecular weight confirmation (e.g., 267.08959 g/mol for analogs) .
  • X-ray crystallography : Resolve ambiguities in tautomeric forms or substituent orientations using SHELX programs for refinement .

Q. What are the critical physicochemical properties influencing its solubility and reactivity?

Calculated properties include:

  • XLogP : ~2.8 (moderate lipophilicity) .
  • Topological polar surface area (TPSA) : 46.6 Ų, indicating hydrogen-bonding potential .
  • Rotatable bonds : 2, suggesting conformational flexibility for derivatization .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for structurally similar derivatives?

  • Iterative validation : Compare experimental 1^1H NMR shifts with computational predictions (DFT) to identify tautomeric equilibria or solvent effects.
  • Cross-technique correlation : Pair mass spectrometry (high-resolution) with X-ray crystallography to confirm molecular geometry, especially for isomers .
  • Dynamic NMR : Resolve rotational barriers or exchange processes in substituted derivatives .

Q. What strategies optimize the design of this compound derivatives for enhanced bioactivity?

  • Substituent engineering : Introduce electron-withdrawing groups (e.g., -NO2_2) at the 6-position to improve antibacterial activity, as seen in 4-(6-Nitro-benzothiazol-2-ylamino)-2-oxo-2H-chromene-3-carbaldehyde derivatives .
  • Hybrid pharmacophores : Combine the chromene core with pyrazole or quinazolinone moieties to target multiple biological pathways (e.g., antioxidant or antidiabetic activity) .
  • SAR studies : Use molecular docking to prioritize substituents that enhance binding to targets like kinases or microbial enzymes .

Q. What computational approaches predict the reactivity of this compound in nucleophilic addition reactions?

  • DFT calculations : Model frontier molecular orbitals (HOMO/LUMO) to identify electrophilic sites (e.g., aldehyde carbon) susceptible to attack by amines or hydrazines .
  • Molecular dynamics : Simulate solvent effects on reaction kinetics for polar aprotic solvents (e.g., DMF) .
  • Docking studies : Predict interactions with biological targets (e.g., COX-2 for anti-inflammatory activity) to guide synthetic priorities .

Q. How can crystallographic challenges (e.g., disorder, twinning) be addressed during structural analysis?

  • SHELXL refinement : Use constraints/restraints for disordered regions and test twin laws (e.g., two-domain twinning) with HKLF 5 format data .
  • High-resolution data : Collect synchrotron-derived datasets (<1.0 Å) to improve electron density maps for flexible substituents .
  • Composite omit maps : Validate ambiguous regions by iteratively omitting sections of the model during refinement .

Methodological Notes

  • Data interpretation : Always cross-validate computational predictions (e.g., logP, TPSA) with experimental measurements (HPLC retention times, solubility assays) .
  • Ethical reporting : Disclose tautomeric equilibria or crystallographic disorder in publications to ensure reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.